Cas no 825638-72-0 (1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis-)

1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis- structure
825638-72-0 structure
Product Name:1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis-
CAS No:825638-72-0
MF:C12H20N2O4
MW:256.298203468323
CID:687947
PubChem ID:71418031
Update Time:2025-04-19

1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis-
    • 3-[3-amino-N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol
    • DTXSID60837359
    • 3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)
    • 825638-72-0
    • Inchi: 1S/C12H20N2O4/c13-9-2-1-3-10(4-9)14(5-11(17)7-15)6-12(18)8-16/h1-4,11-12,15-18H,5-8,13H2
    • InChI Key: FHZQQVYCHREWTA-UHFFFAOYSA-N
    • SMILES: OC(CO)CN(C1C=CC=C(C=1)N)CC(CO)O

Computed Properties

  • Exact Mass: 256.14230712g/mol
  • Monoisotopic Mass: 256.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 110Ų
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